molecular formula C17H20ClN3 B12764641 Esmirtazapine hydrochloride CAS No. 1448014-35-4

Esmirtazapine hydrochloride

Cat. No.: B12764641
CAS No.: 1448014-35-4
M. Wt: 301.8 g/mol
InChI Key: SISMRXGXKXMBKT-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esmirtazapine hydrochloride is the salt form of the (S)-(+)-enantiomer of the antidepressant mirtazapine . As a reference standard, it provides researchers with a precisely characterized compound for investigating sleep mechanisms and neuropsychopharmacology. Esmirtazapine acts as a potent inverse agonist at the histamine H1 receptor and the 5-hydroxytryptamine receptor 2A (5-HT2A), and as an antagonist at the alpha-2-adrenergic receptor . This multifaceted mechanism promotes sleep initiation and maintenance, making the compound a valuable tool for studying insomnia and related sleep disorders without the confounding effects of the R(-)-enantiomer present in the racemic mixture . The distinctive pharmacokinetic profile of esmirtazapine, characterized by a shorter half-life of approximately 10 hours compared to the 20-40 hour half-life of racemic mirtazapine, is a key feature of interest for research on next-day residual effects . Clinical development programs have investigated its efficacy for chronic primary insomnia and vasomotor symptoms associated with menopause, although internal development was terminated for strategic reasons . Research-grade this compound is offered strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1448014-35-4

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride

InChI

InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/t16-;/m1./s1

InChI Key

SISMRXGXKXMBKT-PKLMIRHRSA-N

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl

Origin of Product

United States

Pharmacological Profile and Receptor Interactions

Key Receptor Binding Affinities and Antagonism/Inverse Agonism

Below is a summary of the receptor binding affinities for racemic mirtazapine (B1677164). It is important to note that esmirtazapine (B1671255) is one of the two enantiomers that constitute this racemic mixture.

Interactive Table: Receptor Binding Affinities of Mirtazapine (Racemate)
Receptor SubtypeBinding Affinity (Ki, nM)
Histamine (B1213489) H11.6
5-HT2A69
5-HT2C32
Alpha-2A Adrenergic20
Alpha-2C Adrenergic18
5-HT330.3
Alpha-1 Adrenergic490
Muscarinic M1794

Note: Data represents Ki values for racemic mirtazapine. Lower Ki values indicate higher binding affinity.

Esmirtazapine is a potent inverse agonist at the histamine H1 receptor. nih.gov This strong antihistaminergic activity is a defining characteristic of its pharmacological profile and is shared by both enantiomers of mirtazapine. guidetopharmacology.orgpsychopharmacologyinstitute.com The high affinity for the H1 receptor is among the strongest of its interactions. researchgate.netresearchgate.net Blockade of H1 receptors in the central nervous system is well-understood to produce sedative effects. nih.govresearchgate.net This potent H1 antagonism is a key component of esmirtazapine's activity. nih.govnih.gov

Esmirtazapine demonstrates potent antagonist activity at α2-adrenergic receptors. nih.gov This action is shared by both enantiomers of mirtazapine. guidetopharmacology.org The compound acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors (located on noradrenergic neurons) and heteroreceptors (located on serotonergic neurons). This antagonism is a cornerstone of its neurochemical modulation mechanism. Mirtazapine has shown a higher affinity for central presynaptic α2-adrenoceptors compared to postsynaptic and peripheral α2-adrenoceptors. researchgate.net

While esmirtazapine is the primary antagonist at 5-HT2A/2C receptors, its counterpart, the (R)-(-)-enantiomer of mirtazapine, is responsible for the antagonism of the 5-HT3 receptor. researchgate.net Racemic mirtazapine has a high affinity for 5-HT3 receptors. researchgate.net

Esmirtazapine exhibits a lower affinity for other receptor types. Specifically, racemic mirtazapine has a low affinity for alpha-1 adrenergic and muscarinic cholinergic receptors. researchgate.net This selectivity results in fewer side effects typically associated with the blockade of these receptors. researchgate.net

Neurochemical Modulation Mechanisms

The receptor binding profile of esmirtazapine directly translates into the modulation of several key neurotransmitter systems, most notably the noradrenergic system.

A primary consequence of esmirtazapine's pharmacology is the enhancement of noradrenergic neurotransmission. This effect is not achieved through reuptake inhibition but rather through its potent antagonism of α2-adrenergic receptors. researchgate.netnih.gov

By blocking presynaptic α2-autoreceptors on noradrenergic neurons, esmirtazapine removes the normal negative feedback mechanism that inhibits norepinephrine (B1679862) release. This disinhibition leads to a significant increase in the firing rate of noradrenergic neurons and the subsequent release of norepinephrine into the synaptic cleft. researchgate.netnih.gov This enhancement of noradrenergic activity is a central element of its mechanism of action.

Serotonergic Neurotransmission Enhancement

A key aspect of esmirtazapine's pharmacology is its ability to enhance serotonergic neurotransmission. nih.gov This effect is not achieved through the direct inhibition of serotonin (B10506) reuptake, but rather through a more indirect and nuanced mechanism involving the blockade of α2-adrenergic receptors. nih.govpsychopharmacologyinstitute.com

The α2-adrenergic receptors are located both on noradrenergic neurons (as autoreceptors) and on serotonergic nerve terminals (as heteroreceptors). nih.govpsychopharmacologyinstitute.com When activated, these receptors typically inhibit the release of their respective neurotransmitters. By acting as an antagonist at these α2-adrenoceptors, esmirtazapine effectively "cuts the brakes" on both norepinephrine and serotonin release. nih.govpsychopharmacologyinstitute.com

The blockade of α2-autoreceptors on noradrenergic neurons increases the firing rate of these neurons and enhances the release of norepinephrine. psychopharmacologyinstitute.com This increased noradrenergic activity, in turn, stimulates serotonergic neurons in the dorsal raphe nucleus, leading to an increased firing rate and a subsequent release of serotonin in various brain regions. nih.gov

Furthermore, the direct blockade of α2-heteroreceptors on serotonergic nerve terminals removes the inhibitory effect of norepinephrine on serotonin release. nih.govnih.gov This disinhibition results in a further increase in the amount of serotonin released into the synaptic cleft. nih.gov By blocking 5-HT2 and 5-HT3 receptors, the enhanced serotonin release is primarily directed towards stimulating 5-HT1A receptors, which is believed to be a crucial component of its therapeutic effects. nih.govresearchgate.net

Stereoselective Pharmacodynamics

Research indicates that esmirtazapine is primarily responsible for the antagonism of the serotonin 5-HT2A and 5-HT2C receptors. taylorandfrancis.com This is a critical distinction, as the blockade of these receptors is linked to many of the compound's potential therapeutic effects. droracle.ai One study suggests that esmirtazapine has a stronger and more selective affinity for the 5-HT2A receptor compared to the histamine H1 receptor. taylorandfrancis.com

In contrast, the (R)-(-)-enantiomer of mirtazapine is thought to be more potent in its antagonism of 5-HT3 receptors. While both enantiomers contribute to the blockade of α2-adrenergic and histamine H1 receptors, their relative potencies at these sites may differ.

This stereoselective activity underscores the importance of studying the individual enantiomers of chiral drugs. The specific targeting of 5-HT2A and 5-HT2C receptors by esmirtazapine highlights its more focused mechanism of action compared to the racemic mixture of mirtazapine.

Pharmacokinetic Investigations in Preclinical and Model Systems

Metabolic Pathways and Enzyme Involvement

The biotransformation of esmirtazapine (B1671255) is primarily hepatic. As the S(+)-enantiomer of mirtazapine (B1677164), its metabolic profile is intrinsically linked to that of the parent racemate, which undergoes extensive metabolism through several key pathways, including 8-hydroxylation, N-demethylation, and N-oxidation. researchgate.netnih.gov

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of esmirtazapine. researchgate.net In vitro studies with racemic mirtazapine have identified CYP2D6, CYP1A2, and CYP3A4 as the main enzymes involved in its biotransformation. researchgate.netnih.gov Specifically, CYP2D6 is a major contributor to the 8-hydroxylation of mirtazapine, a primary metabolic pathway. researchgate.netnih.gov At low, clinically relevant concentrations, CYP2D6 can account for as much as 65% of this hydroxylation process. nih.govdoi.org The N-demethylation pathway is conducted mainly by CYP3A4, with some contribution from CYP1A2. researchgate.net

Contribution of CYP450 Isozymes to Racemic Mirtazapine Metabolism researchgate.netnih.govdoi.org
Metabolic PathwayPrimary Enzyme(s)Approximate Contribution (at low concentrations)
8-HydroxylationCYP2D6, CYP1A2CYP2D6: ~65% CYP1A2: ~30%
N-DemethylationCYP3A4, CYP1A2CYP3A4: >50%
N-OxidationCYP1A2, CYP3A4CYP1A2: ~80%

Genetic variations in the CYP2D6 gene lead to distinct phenotypes, or metabolizer statuses, which significantly alter the pharmacokinetics of esmirtazapine. researchgate.net Individuals can be classified as ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). researchgate.netnih.gov

Studies have demonstrated a clear gene-dose effect, where the clearance of esmirtazapine decreases as the number of functional CYP2D6 alleles decreases. researchgate.net Consequently, individuals who are poor metabolizers (PMs) exhibit substantially higher plasma concentrations of the drug. A population pharmacokinetic analysis found that PMs had approximately double the exposure to esmirtazapine compared to extensive metabolizers (EMs). researchgate.net This variability is a direct result of reduced metabolic capacity in individuals with non-functional or reduced-function CYP2D6 alleles. researchgate.netnih.govresearchgate.net The clearance of the S(+)-enantiomer is particularly affected by CYP2D6 status. nih.govclinpgx.org

Impact of CYP2D6 Genotype on Esmirtazapine Oral Clearance researchgate.net
Metabolizer StatusDescriptionTypical Oral Clearance (L/h)
Ultrarapid Metabolizer (UM)Carries multiple functional alleles97.0
Extensive Metabolizer (EM)Carries two functional alleles83.8
Intermediate Metabolizer (IM)Carries one functional and one non-functional allele70.6
Poor Metabolizer (PM)Carries two non-functional alleles57.4

Preclinical Pharmacokinetic Modeling Approaches

To better understand and predict the pharmacokinetic behavior of esmirtazapine, various modeling approaches have been employed. These models help to quantify the relationship between patient characteristics and drug exposure.

Population pharmacokinetic (PopPK) modeling is a powerful tool used to analyze data from multiple individuals to quantify the typical pharmacokinetic parameters and the sources of variability within a population. wright.edu For esmirtazapine, a pooled population PK model was successfully developed using data from three separate studies conducted in healthy volunteers. researchgate.net This approach allows for the integration of data across studies to create a more robust and comprehensive model of the drug's behavior. researchgate.netmdpi.com The model effectively described the pharmacokinetic profile of esmirtazapine and served as a foundation for investigating the influence of various factors on its disposition. researchgate.net

A key aspect of PopPK modeling is the identification of covariates—patient-specific factors—that can explain inter-individual variability in pharmacokinetic parameters like clearance and volume of distribution. nih.gov In the development of the esmirtazapine PopPK model, several potential covariates were investigated, including sex, age, and body weight. researchgate.net

However, the most significant covariate identified was the CYP2D6 genetic polymorphism. researchgate.net The final model incorporated the CYP2D6 metabolizer status as a structural covariate, directly linking an individual's genetic makeup to their predicted drug clearance and relative bioavailability. researchgate.net The inclusion of this covariate significantly improved the model's ability to account for the observed variability in esmirtazapine exposure. researchgate.net

Pharmacokinetic models, once developed and validated, can be used for simulation purposes to predict drug exposure under various theoretical scenarios. researchgate.net For esmirtazapine, simulations were performed using the final PopPK model to visualize the uncertainty in the pharmacokinetic parameters. researchgate.net By simulating data for a large number of virtual subjects based on the model, researchers can predict the range of expected plasma concentrations in different patient subgroups, such as those with different CYP2D6 metabolizer statuses. researchgate.netnih.gov This provides a sound basis for exploring the relationship between drug exposure and response, aiding in the prediction of outcomes in future clinical studies. researchgate.net

Enantiomer-Specific Pharmacokinetic Profiling Methodologies

Chiral Chromatography Applications

The pharmacokinetic profiling of esmirtazapine, the S-(+)-enantiomer of mirtazapine, necessitates analytical methods that can distinguish it from its R-(-)-enantiomer. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a fundamental technique for achieving this enantioselective separation in biological matrices. mdpi.comwvu.edu The development of effective chiral stationary phases (CSPs) has been crucial for the resolution of mirtazapine enantiomers, allowing for their accurate quantification in preclinical and model systems. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent capabilities in separating mirtazapine enantiomers. researchgate.net Specifically, columns like Chiralpak AD, which is based on amylose tris(3,5-dimethylphenylcarbamate), and Chirobiotic V have been successfully employed. researchgate.netnih.govnih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and allowing for individual quantification. wvu.edu

For the analysis of plasma samples, a typical methodology involves a liquid-liquid extraction step to isolate the drug from the biological matrix, followed by chromatographic separation. nih.govnih.gov One established HPLC method utilizes a Chiralpak AD column with a mobile phase consisting of hexane (B92381) and ethanol (B145695) (98:2, v/v) with a small amount of diethylamine (B46881) (0.1%) as an additive. nih.govresearchgate.net This method, with UV detection at 292 nm, achieves baseline separation of the (S)- and (R)-enantiomers in under 12 minutes, proving suitable for pharmacokinetic studies. nih.gov The limit of quantification (LOQ) for both enantiomers using this approach has been reported as 5 ng/ml. nih.govresearchgate.net

More advanced techniques couple liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers enhanced sensitivity and specificity. nih.govresearchgate.netscirp.org An LC-MS method has been developed for the simultaneous analysis of the enantiomers of mirtazapine and its primary metabolites, N-demethylmirtazapine and 8-hydroxymirtazapine. nih.gov This assay uses a Chirobiotic V column and has achieved an LOQ of 0.5 ng/mL for all enantiomers, a significant improvement in sensitivity that is highly beneficial for detailed pharmacokinetic investigations. nih.gov

The selection of the mobile phase, flow rate, and detector is optimized to ensure resolution, speed, and sensitivity. The data below summarizes conditions used in validated methods for the chiral separation of mirtazapine enantiomers in human plasma.

Table 1: Examples of Validated Chiral HPLC Methodologies for Mirtazapine Enantiomers

Parameter Method 1 Method 2
Chromatographic System HPLC LC-MS
Chiral Column Chiralpak AD (250 mm x 4.6 mm, 10 µm) Chirobiotic V
Sample Pre-treatment Liquid-liquid extraction with toluene 3-step liquid-liquid extraction
Mobile Phase Hexane-ethanol (98:2, v/v) + 0.1% diethylamine Not specified
Flow Rate 1.2 ml/min Not specified
Detection UV at 292 nm Mass Spectrometry (Electrospray Mode)
Limit of Quantification (LOQ) 5 ng/ml 0.5 ng/ml
Application Matrix Human Plasma Human Plasma

| Reference | nih.govresearchgate.net | nih.gov |

Beyond HPLC, other chiral separation techniques like capillary electrophoresis (CE) have also been developed. nih.govnih.gov These methods utilize chiral selectors, such as carboxymethyl-β-cyclodextrin, in the background electrolyte to achieve enantioseparation. nih.govnih.gov CE methods can offer rapid analysis times, with one method reporting baseline separation in just 2.5 minutes. nih.gov

Table 2: Compound Names Mentioned

Compound Name Role/Type
Esmirtazapine hydrochloride Active Pharmaceutical Ingredient (S-enantiomer)
Mirtazapine Racemic Drug Substance
(R)-(-)-Mirtazapine R-enantiomer of Mirtazapine
N-demethylmirtazapine Metabolite
8-hydroxymirtazapine Metabolite
Hexane Mobile Phase Solvent
Ethanol Mobile Phase Solvent
Diethylamine Mobile Phase Additive
Toluene Extraction Solvent

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Tetracyclic Core Formation

The synthesis of esmirtazapine (B1671255) hydrochloride fundamentally relies on the preparation of key precursors that are subsequently assembled to form the tetracyclic core. A common strategy for the synthesis of the racemic parent compound, mirtazapine (B1677164), involves a multi-step process beginning with the condensation of 1-methyl-3-phenylpiperazine (B26559) and a 2-substituted nicotinitrile, such as 2-chloro-3-cyanopyridine (B134404). This initial step is crucial for bringing together the two main components of the final structure.

The pivotal step in forming the tetracyclic core is the intramolecular cyclization of the precursor alcohol, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. This reaction is typically facilitated by strong acids such as concentrated sulfuric acid. The use of sulfuric acid in a solvent like 1,2-dichlorobenzene (B45396) at elevated temperatures has been shown to produce mirtazapine in high yields, with one report citing a yield of 99.8%. chemicalbook.com Another method utilizing a mixture of concentrated sulfuric acid and tetrahydrofuran (B95107) reports yields ranging from 66% to 71.9%. google.com

Table 1: Key Precursors in Esmirtazapine Synthesis

Precursor NameChemical StructureRole in Synthesis
(S)-1-methyl-3-phenylpiperazineC₁₁H₁₆N₂Chiral building block providing the piperazine (B1678402) ring and the desired stereochemistry.
2-chloro-3-cyanopyridineC₆H₃ClN₂Provides the pyridine (B92270) ring and a reactive site for condensation.
2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanolC₁₇H₂₁N₃OThe immediate precursor that undergoes intramolecular cyclization to form the tetracyclic core.

Enantioselective Synthesis and Separation Techniques

Achieving the desired (S)-enantiomer of mirtazapine, esmirtazapine, can be accomplished through two primary strategies: the resolution of a racemic mixture or a targeted chiral synthesis.

Resolution of Racemic Mixtures

A classical approach to obtaining enantiomerically pure compounds is the resolution of a racemic mixture. For mirtazapine, this can be achieved by forming diastereomeric salts with a chiral resolving agent. One established method utilizes enantiomerically pure dibenzoyltartaric acid. google.com The reaction of racemic mirtazapine with, for example, L-(-)-dibenzoyltartaric acid in a suitable solvent like ethanol (B145695) leads to the formation of two diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Following separation, the desired enantiomer is liberated from its salt by treatment with a base, such as aqueous ammonia, to yield enantiomerically pure esmirtazapine.

Targeted Chiral Synthesis

A more direct and often more efficient method for producing esmirtazapine is through a targeted chiral synthesis. This approach introduces the desired stereochemistry early in the synthetic sequence by using a chiral starting material. The key chiral precursor for the synthesis of esmirtazapine is (S)-1-methyl-3-phenylpiperazine.

The synthesis commences with the reaction of (S)-1-methyl-3-phenylpiperazine with 2-chloro-3-cyanopyridine to yield (S)-2-[(2-phenyl-4-methyl)piperazin-1-yl]nicotinonitrile. This intermediate is then hydrolyzed to the corresponding carboxylic acid, 2-(4-methyl-2-phenyl-piperazin-1-yl)-nicotinic acid. Subsequent reduction of the carboxylic acid, for instance with lithium aluminium hydride, furnishes the crucial alcohol intermediate, (S)-2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol.

The final and critical step is the intramolecular cyclization of this chiral alcohol. The choice of acid catalyst in this step is crucial, as it can significantly impact the stereochemical integrity of the product. While concentrated sulfuric acid is commonly used for the synthesis of the racemate, it has been found to cause significant racemization when used for the synthesis of the pure enantiomer. researchgate.net The use of polyphosphoric acid (PPA) has been shown to result in a significantly higher enantiomeric excess (ee) of the final product. researchgate.net Interestingly, a higher ee was observed when a smaller amount of PPA was used. researchgate.net

Functional Group Modifications in Synthesis

Throughout the synthesis of esmirtazapine, various functional group modifications are necessary to advance the molecule from simple precursors to the complex tetracyclic structure. A key transformation is the conversion of the nitrile group in 2-chloro-3-cyanopyridine. After the initial condensation with 1-methyl-3-phenylpiperazine, the nitrile group is typically hydrolyzed to a carboxylic acid. This transformation from a nitrile to a carboxylic acid is a critical step that sets the stage for the subsequent reduction to the primary alcohol necessary for the final cyclization. This hydrolysis is often carried out under basic conditions, for example, using potassium hydroxide (B78521) in ethanol.

Another significant functional group modification is the reduction of the carboxylic acid to a primary alcohol. This is a standard transformation in organic synthesis and is often accomplished using powerful reducing agents like lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF). This reduction step is vital as it generates the hydroxyl group that will participate in the subsequent ring-closing reaction to form the tetracyclic core of esmirtazapine.

Chemical Reaction Pathways

Oxidation Reactions

In the context of esmirtazapine synthesis and stability, oxidation reactions are of notable importance, primarily as they can lead to the formation of impurities. The tertiary amine functionality within the piperazine ring of esmirtazapine is susceptible to oxidation, which can result in the formation of the corresponding N-oxide. The formation of 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine-2-oxide (mirtazapine N-oxide) has been observed as a potential impurity in the bulk synthesis of mirtazapine. semanticscholar.org This oxidation can be intentionally carried out for analytical purposes or can occur as an unwanted side reaction. The synthesis of mirtazapine N-oxide has been achieved in a 90% yield by treating mirtazapine with peracetic acid in methylene (B1212753) chloride at room temperature. semanticscholar.org

Table 2: Summary of a Reported Oxidation Reaction of Mirtazapine

ReactantOxidizing AgentSolventTemperatureProductYield
MirtazapinePeracetic acidMethylene chlorideRoom TemperatureMirtazapine N-oxide90%

Reduction Reactions

Reduction reactions are fundamental in the synthesis of esmirtazapine's core structure, primarily involving the conversion of carboxylic acids or their derivatives to alcohols. A common strategy in the synthesis of the racemic mirtazapine, which is applicable to esmirtazapine, involves the reduction of an intermediate carboxylic acid, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. drugfuture.com

One widely used reducing agent for this transformation is lithium aluminum hydride (LiAlH4). drugfuture.comumich.edu This reagent effectively reduces the carboxylic acid to the corresponding primary alcohol, 1-(3-hydroxymethylpyrid-2-yl)-4-methyl-2-phenylpiperazine, which is a key precursor for the final cyclization step. drugfuture.comgoogle.com The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions. umich.eduresearchgate.net However, careful control of reaction conditions is necessary, as over-reduction can sometimes occur, leading to the formation of "deshydroxy" impurities where the hydroxyl group is completely removed. umich.eduresearchgate.net

Alternative reducing agents, such as organoaluminum hydrides like sodium bis(2-methoxyethoxy)aluminum hydride, have also been employed for this specific reduction step. google.com

Table 1: Key Reduction Reactions in Esmirtazapine Synthesis
Starting Functional GroupProduct Functional GroupReagent(s)Typical SolventReference
Carboxylic AcidPrimary Alcohol (Hydroxymethyl)Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF) drugfuture.comumich.eduresearchgate.net
Carboxylic AcidPrimary Alcohol (Hydroxymethyl)Sodium bis(2-methoxyethoxy)aluminum hydrideToluene google.com

Substitution Reactions

Substitution reactions are central to assembling the foundational structure of esmirtazapine. A pivotal step is the nucleophilic aromatic substitution to form the bond between the piperazine and pyridine rings. researchgate.netecust.edu.cn

This key reaction involves the condensation of a substituted chloropyridine, typically 2-chloronicotinonitrile, with 1-methyl-3-phenylpiperazine (or its enantiomerically pure (S)-form for esmirtazapine synthesis). researchgate.netsemanticscholar.org This reaction is often facilitated by a base, such as potassium fluoride, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. umich.edusemanticscholar.org

Another type of substitution reaction is employed to activate a hydroxyl group for a subsequent transformation. For instance, an intermediate alcohol can be converted to a better leaving group, such as a mesylate. This is achieved by treating the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. umich.eduresearchgate.net The resulting mesyl derivative is more susceptible to subsequent reduction or other nucleophilic attack. researchgate.net

Table 2: Key Substitution Reactions in Esmirtazapine Synthesis
SubstrateReagent(s)Reaction TypeProductReference
2-chloronicotinonitrile1-methyl-3-phenylpiperazine, Potassium Fluoride (KF)Nucleophilic Aromatic Substitution2-(4-methyl-2-phenyl-1-piperazinyl)-3-pyridinecarbonitrile umich.edusemanticscholar.org
Intermediate AlcoholMethanesulfonyl chloride, TriethylamineO-Sulfonylation (Substitution on Oxygen)Mesyl Derivative umich.eduresearchgate.net

Salt Formation Methodologies

To improve physicochemical properties such as stability and solubility, the basic esmirtazapine free base is converted into a salt. The hydrochloride salt is a common pharmaceutical form. medchemexpress.comdrugbank.comnih.gov The formation of esmirtazapine hydrochloride involves reacting the free base, which contains basic nitrogen atoms in the piperazine ring, with hydrochloric acid.

Several methods can be employed for this acid-base reaction. A straightforward approach is the neutralization of the esmirtazapine base with an aqueous solution of hydrochloric acid. google.com However, to obtain an anhydrous crystalline salt, it is often preferable to use hydrogen chloride (HCl) in a non-aqueous solvent.

One documented method for the related compound, mirtazapine, involves dissolving the free base in a solvent like acetonitrile. researchgate.net A diluted solution of hydrochloric acid, also in acetonitrile, is then added slowly to precipitate the hydrochloride salt. The resulting solid can then be isolated by filtration and dried. researchgate.net Alternatively, gaseous hydrogen chloride can be bubbled through a solution of the base in an appropriate organic solvent. The final cyclization step to form the tetracyclic structure of mirtazapine is often performed in strong acids like concentrated sulfuric acid, after which the product is isolated and can be converted to the desired salt form. googleapis.comgoogle.com

Table 3: Methodologies for Hydrochloride Salt Formation
ReagentSolvent SystemKey CharacteristicReference
Aqueous Hydrochloric AcidWater / Organic Co-solventSimple method, but may yield hydrated forms or have lower yield due to solubility. google.com
Hydrochloric Acid in AcetonitrileAcetonitrileAllows for precipitation of the crystalline salt from an organic medium. researchgate.net
Hydrogen Chloride (gas)Various Organic Solvents (e.g., Ethanol, Ether)Used for forming anhydrous salts; requires specialized equipment for gas handling. googleapis.com

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Receptor Affinity and Potency

While specific, extensive SAR studies on a wide range of novel esmirtazapine (B1671255) analogs are not broadly published, the pharmacological profile of mirtazapine (B1677164) and related tetracyclic compounds provides significant insight into how structural changes would likely impact receptor affinity and potency. The key interactions are with α2-adrenergic, serotonin (B10506) (5-HT), and histamine (B1213489) (H1) receptors. mdpi.comdroracle.ainih.gov

Modifications to the esmirtazapine molecule can be conceptually divided into several key areas:

Tetracyclic Core: The rigid, fused four-ring system is essential for orienting the key interacting functional groups in the correct three-dimensional space to fit into the receptor binding pockets. Altering the degree of saturation or the ring fusion stereochemistry would dramatically change the molecular shape and is expected to significantly reduce or abolish activity.

Piperazine (B1678402) Ring: This basic nitrogen-containing ring is a common pharmacophore in many centrally-acting agents. The nitrogen atoms are crucial for forming ionic or hydrogen bonds within the receptor targets. N-demethylation of mirtazapine to form desmethylmirtazapine, a known metabolite, results in a compound with a modified pharmacological profile, highlighting the importance of the substituent on this nitrogen. nih.gov

Pyridine (B92270) Ring: The nitrogen atom within this aromatic ring contributes to the electronic properties of the molecule. Modifications here, such as adding electron-donating or electron-withdrawing groups, would alter the molecule's interaction with receptors like the 5-HT2 and 5-HT3 subtypes.

Benzo Ring Fusion: Substituents on the fused benzene (B151609) ring could modulate lipophilicity and electronic distribution. For example, adding halogen or small alkyl groups could enhance membrane permeability or create additional van der Waals interactions within the receptor, potentially altering affinity and selectivity.

Systematic modification of these regions would be necessary to build a comprehensive SAR model. For instance, altering the size of the N-methyl group on the piperazine ring could probe the steric tolerance of the binding pocket.

Role of Core Chemical Structures and Substituent Effects

The core chemical structure of esmirtazapine, a piperazinoazepine fused to a pyridine ring, is the primary determinant of its pharmacological class. This tetracyclic antidepressant (TeCA) framework is shared by related compounds like mianserin, establishing a clear link between this core scaffold and activity at α2-adrenergic and serotonergic receptors. mdpi.comnih.gov

The key structural features and their roles are:

Tetracyclic Framework: This rigid structure holds the pharmacophoric elements in a precise spatial arrangement. It is the foundational element responsible for initial recognition by the target receptors.

Basic Piperazine Nitrogen: The basicity of the piperazine nitrogen atom is critical. At physiological pH, this nitrogen is protonated, allowing for a key ionic interaction with an acidic amino acid residue (e.g., aspartic acid) in the binding site of G-protein coupled receptors, such as the serotonin and adrenergic receptors.

Aromatic System: The pyridine and benzene rings provide opportunities for π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding pockets.

Substituent effects play a vital role in fine-tuning the potency and selectivity of the core structure. In the case of mirtazapine, the parent compound of esmirtazapine, the existing substituents are integral to its activity. For example, the methyl group on the piperazine nitrogen differentiates it from its precursor, mianserin, and contributes to its specific pharmacokinetic and pharmacodynamic profile.

Stereochemical Influences on Biological Activity

Stereochemistry is a critical factor in the biological activity of mirtazapine, which is administered clinically as a racemic mixture of its two enantiomers: (S)-(+)-mirtazapine (esmirtazapine) and (R)-(-)-mirtazapine. mdpi.com Esmirtazapine possesses a distinct pharmacological profile from its R-enantiomer, demonstrating a clear stereoselective interaction with its biological targets.

The biological activities of the two enantiomers are differentiated as follows:

(S)-Esmirtazapine: This enantiomer is a more potent antagonist of presynaptic α2-autoreceptors and serotonin 5-HT2 receptors. mdpi.com The blockade of α2-autoreceptors is thought to be a primary mechanism for enhancing the release of norepinephrine (B1679862).

(R)-Mirtazapine: The (R)-enantiomer shows a greater relative affinity for presynaptic α2-heteroreceptors (located on serotonin neurons) and is a more potent antagonist of 5-HT3 receptors. mdpi.com

EnantiomerPrimary Receptor Targets and Relative Potency
(S)-EsmirtazapineStronger antagonist of α2-autoreceptors and 5-HT2 receptors. mdpi.com
(R)-MirtazapineStronger antagonist of α2-heteroreceptors and 5-HT3 receptors. mdpi.com
Both EnantiomersContribute to Histamine H1 and overall α2-adrenergic receptor antagonism. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study for esmirtazapine analogs would involve calculating a series of physicochemical descriptors and attempting to correlate them with a measured biological activity, such as the binding affinity (Ki) for the 5-HT2A or α2A receptor. The goal is to derive a mathematical equation of the form:

Activity = f (Physicochemical Properties)

Key physicochemical parameters that would be investigated include:

Hydrophobicity Parameters: Such as the logarithm of the partition coefficient (logP) or calculated variations (e.g., ClogP). This parameter influences how the molecule crosses cell membranes and interacts with hydrophobic pockets in the receptor.

Electronic Parameters: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic rings, and dipole moments. These are crucial for electrostatic or polar interactions.

Steric Parameters: These describe the size and shape of the molecule or its substituents. Examples include Taft's steric factor (Es), molar refractivity (MR), and Verloop steric parameters. These are critical for determining if a molecule can physically fit into the receptor's binding site.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like size, shape, and degree of branching.

A successful QSAR model would identify which of these parameters are most important for biological activity. For example, a model might show that high affinity is positively correlated with hydrophobicity but negatively correlated with the steric bulk of a particular substituent.

Parameter ClassExamplesRelevance to Esmirtazapine SAR
HydrophobicitylogP, ClogP, π-substituent constantGoverns blood-brain barrier penetration and interaction with hydrophobic receptor domains.
ElectronicHammett constant (σ), Dipole Moment, pKaInfluences ionic bonding, hydrogen bonding, and electrostatic interactions with receptor residues.
StericTaft's steric factor (Es), Molar Refractivity (MR)Determines the "goodness of fit" into the binding pocket and potential for steric hindrance.
TopologicalConnectivity indices, Shape indicesQuantifies molecular size, shape, and branching, which relate to overall receptor complementarity.

The primary utility of a validated QSAR model is its predictive power. Once a statistically robust equation correlating structure and activity is developed for a series of known esmirtazapine analogs, it can be used to predict the biological activity of new, yet-to-be-synthesized compounds.

The process for predictive modeling would involve:

Model Generation: A series of esmirtazapine analogs would be synthesized and tested to generate a training set of data. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create the QSAR model.

Model Validation: The model's predictive ability is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules not included in model generation) techniques.

Analog Design: Medicinal chemists can then design novel analogs in silico (on a computer).

Activity Prediction: The physicochemical descriptors for these new virtual structures are calculated, and their biological activity is predicted using the validated QSAR equation.

This approach allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources. For example, if a QSAR model for esmirtazapine indicated that a small, electron-withdrawing group at a specific position on the benzene ring would increase 5-HT2A affinity, chemists could focus their synthetic efforts on analogs with substituents like fluorine or chlorine at that position. This predictive capability is a cornerstone of modern rational drug design.

Advanced Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as Esmirtazapine (B1671255), and its biological targets.

A significant computational study systematically screened the "human pocketome," which consists of over 25,000 ligand-bound pockets from more than 210,000 human protein structures, to identify binding sites with high affinity for the enantiomers of mirtazapine (B1677164), including Esmirtazapine (S(+)MTZ). nih.gov This large-scale inverse docking approach aimed to uncover novel protein targets and potential new mechanisms of action for Esmirtazapine. researchgate.net

The study identified 16 distinct protein targets for which Esmirtazapine demonstrated a high binding affinity. researchgate.net This computational approach allows for the detailed examination of the binding poses of Esmirtazapine within the active sites of these proteins, revealing key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding stability and affinity. The identification of these potential new targets opens avenues for exploring the polypharmacology of Esmirtazapine beyond its known effects on adrenergic and serotonergic receptors. nih.gov

Table 1: Computationally Identified Protein Targets for Esmirtazapine (S(+)MTZ)

Protein Target Function/Association
Peroxisome proliferator-activated receptor gamma Nuclear receptor involved in lipid metabolism and inflammation
Retinoic acid receptor RXR-beta Nuclear receptor involved in gene regulation
Prostaglandin G/H synthase 2 (Cyclooxygenase-2) Enzyme involved in inflammation
Carbonic anhydrase II Enzyme involved in pH regulation
Serum albumin Transport protein in the blood
... (and 11 other identified targets) ...

This table is a representation of the types of protein targets identified for Esmirtazapine in the computational screening study. The complete list includes 16 proteins. researchgate.net

Molecular Dynamics Simulations for Binding Site Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose, the flexibility of the binding site, and the influence of solvent molecules. mdpi.com This technique can reveal conformational changes in the protein upon ligand binding and can be used to calculate binding free energies. mdpi.commdpi.com

As of the current literature review, specific molecular dynamics simulation studies focusing exclusively on the binding site analysis of Esmirtazapine hydrochloride with its primary or newly identified targets have not been extensively published. While MD simulations have been employed to study the interactions of the parent compound, mirtazapine, with targets like DNA, detailed analyses of Esmirtazapine's interactions with its specific protein targets are a potential area for future research. nih.gov Such studies would be invaluable for a more profound understanding of the dynamic nature of these interactions and for the rational design of new molecules with improved affinity and selectivity.

In Silico Drug Design Protocols

In silico drug design encompasses a variety of computational methods used to identify and optimize novel drug candidates. nih.gov These protocols can range from virtual screening of large compound libraries to the de novo design of molecules tailored to a specific binding site.

A notable in silico protocol applied to Esmirtazapine involved an "inverse docking" or "target fishing" approach. researchgate.net The key steps of this protocol were as follows:

Ligand Preparation: The three-dimensional structure of Esmirtazapine (S(+)MTZ) was obtained and prepared for docking.

Target Library: A comprehensive library of human protein binding sites, known as the "human pocketome," was utilized as the target database.

Computational Screening: Esmirtazapine was computationally docked against the entire library of binding pockets to identify potential targets with high binding affinity.

Scoring and Ranking: A novel scoring metric, the ZZscore, was used to rank the identified protein targets based on the strength of their interaction with Esmirtazapine. nih.gov

Hit Identification and Pathway Analysis: The top-ranked protein targets were identified, and pathway enrichment analysis was performed to understand the biological pathways in which these potential new targets are involved. nih.gov

This in silico drug design protocol successfully identified a set of potential new protein targets for Esmirtazapine, thereby hypothesizing new mechanisms of action for the compound. nih.gov This approach exemplifies how computational methods can be used to repurpose existing drugs or to better understand their molecular mechanisms.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Applications

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a computational methodology that correlates the biological activity of a set of compounds with their 3D physicochemical properties. mdpi.com These models are useful for predicting the activity of novel compounds and for guiding the optimization of lead molecules by identifying the key structural features that influence their biological activity. nih.govnih.gov

A review of the current scientific literature indicates that specific 3D-QSAR studies focusing on this compound and its derivatives have not been prominently published. The development of 3D-QSAR models for Esmirtazapine would require a dataset of structurally related compounds with measured biological activities against a specific target. Such models could provide valuable insights into the structure-activity relationships of this class of molecules and facilitate the design of new compounds with enhanced pharmacological properties. While 3D-QSAR studies have been applied to other classes of antidepressants, the specific application to Esmirtazapine remains an area for future investigation. nih.gov

Analytical Methodologies for Chemical Compound Characterization

Chromatographic Techniques for Purity and Identity

Chromatography is a cornerstone for the separation, identification, and quantification of Esmirtazapine (B1671255) hydrochloride and its related substances. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique used for the analysis of Esmirtazapine hydrochloride, particularly in biological matrices like human plasma. nih.govnih.gov This method combines the superior separation capabilities of liquid chromatography with the highly specific and sensitive detection of tandem mass spectrometry. nih.gov LC-MS/MS has become a "gold standard" for in-vivo drug analysis due to its high precision and accuracy. nih.gov

In a typical LC-MS/MS method for quantifying mirtazapine (B1677164) (the racemate of which esmirtazapine is the (S)-enantiomer), separation is achieved on a C18 analytical column. nih.gov The process often involves a simple protein precipitation step to extract the analyte from the plasma sample. nih.gov The use of an electrospray ionization (ESI) source is common, followed by detection using a triple quadrupole mass spectrometer. nih.gov This setup allows for high-throughput analysis, with run times as short as a few minutes. nih.govrestek.com The method is valued for its ability to simultaneously determine multiple antidepressants and their metabolites with strong specificity and good stability. nih.gov

Sample preparation for LC-MS/MS analysis can be straightforward, often involving a protein precipitation with a solvent like acetonitrile, followed by drying and reconstitution in the mobile phase. nih.govcuny.edu The high sensitivity of this technique allows for the detection and quantification of the compound at very low concentrations, which is crucial for pharmacokinetic studies. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive, selective, and precise alternative for the analysis of this compound in pharmaceutical formulations. This technique utilizes TLC aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase. researchgate.net

For the analysis of mirtazapine, a common mobile phase consists of a mixture of solvents like toluene, acetone, and methanol. The development of the chromatogram is performed in a chamber saturated with the mobile phase. After development, densitometric scanning is carried out at a specific wavelength, typically around 294-298 nm, to quantify the compound. researchgate.net The resulting Rf value provides a means of identification. For instance, one method reported a compact spot for mirtazapine with an Rf value of 0.50 ± 0.02.

HPTLC methods can be developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products. researchgate.net This is achieved by subjecting the drug to stress conditions such as acid and alkali hydrolysis, oxidation, and photodegradation, and then demonstrating that the resulting degradation products are well-resolved from the main drug spot. researchgate.net

Method Development and Validation Parameters

The validation of analytical methods is a critical process that ensures the reliability and accuracy of the results. According to International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated. brieflands.comnih.gov

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. For this compound, analytical methods typically exhibit excellent linearity with high correlation coefficients (r² or r). nih.govresearchgate.net The limit of detection (LOD) is the lowest amount of an analyte that can be detected but not necessarily quantified, while the limit of quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy. nih.govnih.gov

Different analytical techniques yield varying ranges of linearity and detection limits, as illustrated in the table below.

Analytical TechniqueLinearity RangeCorrelation Coefficient (r or r²)LODLOQSource(s)
HPLC0.5–15 ppmr² = 0.99980.013 ppm0.044 ppm nih.gov
Spectrofluorimetry1–40 ng/mLr = 0.99990.2 ng/mL1.0 ng/mL nih.gov
HPTLCNot Specifiedr = 0.99924.37 ng/spot81.25 ng/spot
HPLC-Fluorescence1-500 ng/mLr² = 0.999Not Specified1 ng/mL brieflands.com
LC-MS/MS0.5-150 ng/mLNot SpecifiedNot Specified0.5 ng/mL nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for intra-day (repeatability) and inter-day (intermediate precision) assays. brieflands.comresearchgate.net Accuracy is the closeness of the test results to the true value and is often assessed through recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is calculated. nih.govgsconlinepress.com

Validation studies for mirtazapine have demonstrated high precision and accuracy across various analytical methods.

MethodPrecision (%RSD)Accuracy (% Recovery)Source(s)
SpectrofluorimetryIntra-day & Inter-day: < 3.0%97.87–99.69% researchgate.net
RP-HPLCInter- & Intra-day: < 0.98%95.54–102.22% nih.gov
HPLC-UVIntra-day: < 3.4%, Inter-day: < 2.9%94.4% (for Mirtazapine) brieflands.comnih.gov
RP-HPLCIntra-day: 0.616%, Inter-day: 0.847%99.8% jetir.org
HPLC-FluorescenceWithin- & Between-day: 1.7% to 17.6%81.1% to 118.5% brieflands.com

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jetir.org These variations can include changes in mobile phase composition, pH, flow rate, or column temperature. nih.gov For example, in one HPLC method, robustness was demonstrated by showing no significant changes in analytical signals when parameters like UV wavelength (±3 nm), flow rate (± 0.1 mL/min), and column temperature (± 4 °C) were altered. nih.gov

Stability studies are crucial to determine the shelf life of a drug substance and to ensure that the analytical method is stability-indicating. sepscience.comkinampark.com This involves subjecting the compound to stress conditions like heat, light, humidity, and acid/alkali hydrolysis to identify potential degradation products. researchgate.net A stability-indicating method must be able to resolve the intact drug from these degradation products, ensuring that the measured concentration corresponds only to the active ingredient. researchgate.netkinampark.com For instance, an HPTLC method for mirtazapine was validated as stability-indicating by showing that the drug was susceptible to degradation under various stress conditions, and the degradation products were well-separated from the parent drug spot. researchgate.net

Enantiomeric Purity Determination Techniques

The stereoselective analysis of this compound is crucial for ensuring its quality and therapeutic efficacy. Various analytical methodologies have been developed and validated for the determination of its enantiomeric purity, primarily focusing on the separation and quantification of the (S)-(+)- and (R)-(-)-enantiomers of its parent compound, mirtazapine. These techniques are essential for controlling the manufacturing process and for pharmacokinetic studies. The most prominent methods employed are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioselective separation of mirtazapine. researchgate.net The direct approach, utilizing chiral stationary phases (CSPs), is the most common and effective strategy. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated excellent chiral recognition capabilities for mirtazapine enantiomers. researchgate.net

One developed HPLC method utilized a Chiralpak AD column, which is an amylose-based CSP. nih.govresearchgate.net This method successfully separated the (+)-(S)- and (-)-(R)-enantiomers of mirtazapine using a mobile phase of hexane-ethanol (98:2, v/v) with 0.1% diethylamine (B46881) at a flow rate of 1.2 ml/min. nih.govresearchgate.net The total analysis time was impressively short, at less than 12 minutes per sample. nih.govresearchgate.net Another effective CSP is the Chirobiotic V column, which was employed in a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the simultaneous analysis of the enantiomers of mirtazapine and its metabolites. nih.gov

The validation of these HPLC methods has demonstrated their suitability for quantitative analysis. For instance, one method showed a linear response over a concentration range of 6.25-625 ng/ml for both enantiomers, with a limit of quantification (LOQ) of 5 ng/ml. nih.govresearchgate.net Another LC-MS method reported an even lower LOQ of 0.5 ng/mL for all enantiomers. nih.gov Precision and accuracy studies have shown coefficients of variation (CV) and deviations from the theoretical value to be consistently low, typically below 15%. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Mirtazapine Enantiomeric Purity

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralpak ADChirobiotic V
Mobile Phase Hexane-Ethanol (98:2, v/v) + 0.1% DiethylamineNot specified
Flow Rate 1.2 ml/minNot specified
Detection UV at 292 nmMass Spectrometry (MS)
Limit of Quantification (LOQ) 5 ng/ml0.5 ng/ml
Linearity Range 6.25-625 ng/ml5-50 ng/ml
Analysis Time < 12 minNot specified

Capillary Electrophoresis (CE) has emerged as a powerful alternative for the chiral separation of pharmaceuticals, offering advantages such as high efficiency, rapid analysis, and low consumption of samples and reagents. nih.govmdpi.com For the enantioselective separation of mirtazapine, chiral selectors are added to the background electrolyte to facilitate the separation of the enantiomers.

A frequently used chiral selector for this purpose is carboxymethyl-β-cyclodextrin (CM-β-CD). nih.govmdpi.com In one method, a background electrolyte consisting of 6.25 mM borate–25 mM phosphate (B84403) solution at pH 2.8 containing 5.5 mg/mL of CM-β-CD was used. mdpi.com This method, coupled with acetonitrile-field-amplified sample stacking, achieved the simultaneous enantioselective separation of mirtazapine and its metabolites in under 7 minutes. mdpi.com Another CE method employed a 50 mmol/L phosphate buffer solution (pH 2.5) containing 0.55% w/v carboxymethyl-beta-cyclodextrin. nih.gov

The validation of CE methods has confirmed their reliability for determining the enantiomeric purity of mirtazapine. One study reported a low limit of quantification of 0.5 ng/mL and a linear response over the concentration range of 0.5–50 ng/mL for each mirtazapine enantiomer. nih.gov Another method established a quantification limit of 62.5 ng/mL for all enantiomers, with a linear range of 62.5-2500 ng/mL for mirtazapine enantiomers. nih.gov Both within-day and between-day precision and accuracy were found to be within acceptable limits, generally below 15%. nih.gov

Table 2: Capillary Electrophoresis Method Parameters for Mirtazapine Enantiomeric Purity

ParameterMethod 1Method 2
Chiral Selector Carboxymethyl-β-cyclodextrin (CM-β-CD)Carboxymethyl-β-cyclodextrin
Background Electrolyte 6.25 mM borate–25 mM phosphate (pH 2.8)50 mmol/L phosphate buffer (pH 2.5)
Applied Voltage 16 kVNot specified
Detection UV at 200 nmNot specified
Limit of Quantification (LOQ) 0.5 ng/mL62.5 ng/mL
Linearity Range 0.5–50 ng/mL62.5-2500 ng/mL
Analysis Time < 7 minNot specified

Preclinical Research Models and in Vivo Studies

In Vitro Pharmacological Assays for Receptor Characterization

In vitro assays are essential for determining the binding affinity of a compound to various receptors, providing a detailed picture of its pharmacological targets. These assays typically involve competitive binding studies where the compound of interest (e.g., esmirtazapine) competes with a radiolabeled ligand for binding to a specific receptor type expressed in cell membranes. The results are often expressed as the inhibition constant (Ki) or IC50 value, which indicate the concentration of the drug required to inhibit 50% of the specific binding of the radioligand. A lower Ki value signifies a higher binding affinity.

Esmirtazapine (B1671255) possesses a pharmacological profile similar to its parent racemate, mirtazapine (B1677164), but with potential differences in affinity and selectivity for certain receptors. wikipedia.orgtaylorandfrancis.com Its primary mechanism involves antagonism or inverse agonism at several key receptors implicated in sleep and arousal. wikipedia.orgnih.gov The primary targets identified through in vitro assays are histamine (B1213489) H₁, serotonin (B10506) 5-HT₂, and α₂-adrenergic receptors. taylorandfrancis.comnih.gov

The receptor binding profile for mirtazapine, of which esmirtazapine is the pharmacologically active enantiomer for sedation, has been well-characterized. These data provide a strong indication of esmirtazapine's activity.

Table 1: Receptor Binding Affinity Profile of Mirtazapine
Receptor TargetSpeciesActionAffinity Value (pKi)Reference
5-HT₂C ReceptorHumanAntagonist7.4 guidetopharmacology.org
5-HT₂A ReceptorHumanAntagonist7.2 guidetopharmacology.org
α₂C-AdrenoceptorHumanAntagonist7.0 - 7.7 guidetopharmacology.org
α₂A-AdrenoceptorHumanAntagonist6.8 - 7.1 guidetopharmacology.org
α₂B-AdrenoceptorHumanAntagonist6.1 - 6.7 guidetopharmacology.org

In vitro metabolism studies using human liver microsomes have also been crucial in understanding the disposition of the parent compound, mirtazapine. tno.nlnih.gov These studies identified that cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, are involved in its metabolism, a characteristic that is critical for predicting potential drug-drug interactions. tno.nl

In Vivo Animal Model Systems for Pharmacological Research

In vivo studies in animal models are conducted to understand the physiological and behavioral effects of a compound in a living organism, providing insights that cannot be obtained from in vitro assays alone.

Rodents, primarily mice and rats, are the most commonly used animals in neuropharmacology research due to their well-understood genetics, physiology, and the availability of established behavioral paradigms. nih.govnih.gov While specific preclinical studies detailing the use of esmirtazapine in rodent models are not extensively published, research on the parent compound, mirtazapine, offers significant insight into the types of models used to probe its pharmacological effects.

Serotonin Syndrome Model: In a rat model where serotonin syndrome was induced by co-administration of a monoamine oxidase inhibitor and a selective serotonin reuptake inhibitor, mirtazapine was shown to abolish the resulting hyperthermia. This study confirmed the potent in vivo antagonism of 5-HT₂A receptors, a key pharmacological property of esmirtazapine. drugbank.com

Depression and Stress Models: In a rat model of maternal depression induced by chronic unpredictable stress, mirtazapine treatment was found to normalize levels of the neurotransmitters GABA and glutamate (B1630785) in the hippocampus. nih.govresearchgate.net This demonstrates the compound's ability to modulate neurochemical systems in brain regions associated with mood and stress.

Neuropathic Pain Models: Studies in healthy mice have used tests such as the hot plate and tail flick to evaluate the antinociceptive (pain-suppressing) effects of mirtazapine, demonstrating its activity at the supraspinal level and the involvement of serotonergic pathways. researchgate.net

Genetic Models: Mirtazapine has been tested in a mouse model of Rett Syndrome, a neurodevelopmental disorder, where it was shown to rescue certain phenotypes, including motor learning deficits. nih.gov

While rodents are the workhorses of preclinical research, non-rodent models are sometimes employed, particularly when studying complex conditions or when a species' physiology more closely resembles that of humans for a specific system. frontiersin.org In sleep research, non-rodent models can offer distinct advantages.

For instance, the English bulldog is a recognized natural animal model of obstructive sleep apnea (B1277953) due to its upper airway anatomy. mdpi.comnih.gov For studying sleep-wake cycles, non-human primates are considered to have high translational validity because, unlike nocturnal rodents, they are typically diurnal and exhibit sleep patterns more similar to humans. frontiersin.org Other species, such as zebrafish, cats, and dogs, are also utilized in the broader field of sleep disorder research. frontiersin.org However, specific published studies evaluating esmirtazapine hydrochloride in these non-rodent models are scarce.

Methodological Considerations in Preclinical Model Selection

The selection of an appropriate animal model is a critical step in preclinical research and is guided by several methodological considerations. The goal is to choose a model with the highest possible validity—construct, face, and predictive—for the human condition being studied. frontiersin.org

Translational Relevance: A key consideration is how well the model translates to the human condition. For a hypnotic agent like esmirtazapine, a significant challenge is that rodents are nocturnal. frontiersin.org Their sleep architecture and circadian rhythms differ from diurnal humans, which must be accounted for when interpreting data. Non-human primates offer a more analogous diurnal pattern but are associated with higher costs and ethical considerations. frontiersin.org

Induction of Pathology: Insomnia in humans is heterogeneous. Preclinical models attempt to replicate this by using various induction methods, including pharmacological agents (e.g., caffeine), environmental stressors, or genetic modifications. nih.govnih.govace-therapeutics.com The choice of model depends on the specific hypothesis; for example, a stress-induced insomnia model would be appropriate to test a compound's efficacy in that sub-type of the disorder.

Objective Endpoints: A major advantage of animal models is the ability to use objective, quantitative measures of sleep, such as polysomnography to record electroencephalogram (EEG) and electromyogram (EMG) activity. creative-biolabs.com This allows for detailed analysis of sleep stages (NREM, REM), sleep latency, and sleep fragmentation.

Limitations: A fundamental limitation is that animal models cannot replicate the subjective experience of insomnia, such as the feeling of non-restorative sleep, which is a core complaint in humans. nih.gov Therefore, preclinical findings must focus on objective physiological and behavioral parameters.

Applications in Investigating Drug Discovery Hypotheses (e.g., sleep-wake regulation neurobiology)

Preclinical models are essential for testing drug discovery hypotheses. For esmirtazapine, the central hypothesis was that its specific receptor binding profile could effectively promote sleep without the drawbacks of other hypnotics. This investigation is grounded in the fundamental neurobiology of sleep-wake regulation.

The sleep-wake cycle is often described as a "flip-flop switch" controlled by mutually inhibitory interactions between wake-promoting and sleep-promoting brain regions. youtube.com

Wake-Promoting Systems: Key wake-promoting centers include monoaminergic nuclei that release histamine, norepinephrine (B1679862), and serotonin, as well as cholinergic nuclei and the orexin/hypocretin system in the hypothalamus. nih.govnih.gov Histamine, in particular, is a powerful wakefulness signal.

Sleep-Promoting Systems: The primary sleep-promoting region is the ventrolateral preoptic nucleus (VLPO), which uses inhibitory neurotransmitters like GABA to dampen the activity of the wake-promoting centers. youtube.com

Esmirtazapine's mechanism was hypothesized to tip the flip-flop switch toward sleep by inhibiting key components of the wake-promoting system.

H₁ Receptor Antagonism: By potently blocking the histamine H₁ receptor, esmirtazapine directly counteracts the arousal signals from the tuberomammillary nucleus, which is a primary driver of wakefulness. taylorandfrancis.com This is considered its principal sleep-promoting mechanism.

5-HT₂A Receptor Antagonism: Serotonin's role in sleep is complex. While it is a precursor to melatonin, direct activation of 5-HT₂A receptors can suppress slow-wave sleep (deep sleep) and promote wakefulness. nih.gov Antagonism of 5-HT₂A receptors by esmirtazapine is thought to increase the duration and quality of slow-wave sleep. taylorandfrancis.com

α₂-Adrenergic Receptor Antagonism: Blockade of presynaptic α₂-autoreceptors leads to an increase in the release of norepinephrine. nih.gov While this action may seem counterintuitive for a sleep aid, the potent sedative effects of H₁ and 5-HT₂A antagonism are dominant at the low doses investigated for insomnia.

Preclinical models allow researchers to test these specific hypotheses by, for example, observing changes in EEG patterns (e.g., an increase in slow-wave activity) or measuring neurotransmitter levels in specific brain regions after drug administration in animals.

Q & A

Q. How does CYP2D6 polymorphism influence Esmirtazapine hydrochloride's pharmacokinetics (PK)?

CYP2D6 genetic polymorphism significantly impacts Esmirtazapine metabolism, with poor metabolizers (PMs) exhibiting approximately double the drug exposure compared to extensive metabolizers (EMs). This can be assessed via population PK modeling (e.g., NONMEM VI) using plasma concentration-time data from clinical trials. Key covariates include CYP2D6 phenotype, body weight, and dose. Validation involves bootstrap analysis and visual predictive checks to confirm model robustness . PMs also show heightened sensitivity to residual effects, such as impaired driving performance, due to prolonged drug retention .

Q. What are the residual effects of Esmirtazapine on driving performance?

Residual effects are evaluated using standardized on-the-road driving tests measuring the standard deviation of lateral position (SDLP), an index of "weaving." In double-blind, placebo-controlled crossover studies, single 4.5 mg doses increased SDLP, but impairment resolved after repeated dosing. PMs of CYP2D6 demonstrated greater sensitivity. Methodologically, studies should stratify participants by CYP2D6 phenotype (via dextromethorphan testing) and use active controls (e.g., zopiclone) to benchmark effects .

Advanced Research Questions

Q. How to design a population pharmacokinetic (PopPK) model for Esmirtazapine incorporating genetic variability?

PopPK models integrate data from multiple Phase I trials (e.g., 104 subjects, 2910 plasma samples) using nonlinear mixed-effects modeling. Covariate analysis identifies CYP2D6 status, body weight, and sex as significant predictors of clearance and volume of distribution. Model validation includes nonparametric bootstrap (to assess parameter uncertainty) and prediction-corrected visual predictive checks (pcVPCs) to ensure predictive accuracy. Dose proportionality should be tested via box plots of clearance vs. dose .

Q. How to analyze nonlinear dose-response relationships in Esmirtazapine studies?

Dose-response analysis requires logarithmic transformation of dose data (e.g., 2.25–18.0 mg) to linearize trends. Linear and quadratic regression models compare treatment effects (e.g., changes in symptom severity scores). For instance, linear estimates may show monotonic decreases in insomnia severity, while quadratic models capture plateauing effects at higher doses. Model selection criteria (AIC/BIC) and residual plots determine optimal fit .

Q. What experimental models evaluate Esmirtazapine's neuroprotective efficacy in Parkinson’s disease (PD)?

MPTP-induced PD rat models are used to assess motor function (via beam-walking and rota-rod tests) and biochemical markers (dopamine turnover, transporter expression via LC-MS/MS and western blot). Esmirtazapine’s efficacy is tested against α2-adrenergic agonists (clonidine) and antagonists (prazosin) to isolate noradrenergic vs. serotonergic pathways. Results should be normalized to placebo controls and validated with histopathological analysis .

Q. What methodologies optimize chiral separation of Esmirtazapine enantiomers for pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with CHIRALPAK® IK-3 columns achieves enantiomeric resolution. Mobile phases typically combine hexane, ethanol, and diethylamine (90:10:0.1 v/v) at 1.0 mL/min flow rate. Validation includes specificity (peak purity >99%), linearity (R² >0.998 across 0.1–10 µg/mL), and precision (%RSD <2%). Particle size (3 µm) and column temperature (25°C) are critical for reducing analysis time while maintaining resolution .

Q. How to address inter-individual variability in Esmirtazapine clinical trial design?

Stratify cohorts by CYP2D6 phenotype and incorporate mixed-effects models to account for genetic and demographic variability. Use adaptive trial designs (e.g., Bayesian methods) to adjust dosing based on interim PK/PD data. For driving studies, include PM subgroups (n≥7) to assess outlier responses. Sensitivity analyses should quantify the impact of covariates on primary endpoints (e.g., SDLP, plasma AUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.